4-amino-N-ethyl-N-phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUIFGZYOIQAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356804 | |
| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50497-33-1 | |
| Record name | 4-amino-N-ethyl-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Amino N Ethyl N Phenylbenzenesulfonamide
Established Synthetic Routes for 4-amino-N-ethyl-N-phenylbenzenesulfonamide
The synthesis of this compound is typically accomplished through robust and reproducible multi-step chemical synthesis protocols. These routes are designed to build the molecule in a stepwise manner, ensuring high purity and yield of the final product.
Multi-Step Chemical Synthesis Protocols
A primary and widely employed synthetic route commences with the protection of the amino group of a commercially available starting material, followed by a key sulfonylation reaction and subsequent deprotection. A common pathway involves the following key steps:
Acetylation of Aniline: The synthesis often begins with the protection of the amino group of aniline to prevent unwanted side reactions during the subsequent chlorosulfonation step. Acetanilide is prepared by treating aniline with acetic anhydride.
Chlorosulfonation of Acetanilide: The resulting acetanilide undergoes chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the para position of the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov
Sulfonamide Formation: The pivotal step involves the condensation of 4-acetamidobenzenesulfonyl chloride with N-ethylaniline. This reaction, typically carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, forms the sulfonamide linkage and yields N-(4-acetamidophenyl)sulfonyl-N-ethylaniline.
Hydrolysis (Deacetylation): The final step is the removal of the acetyl protecting group to furnish the desired primary amine. This is achieved by acid or base-catalyzed hydrolysis of the acetamide group, yielding this compound. nih.gov
An alternative synthetic approach involves the reduction of a nitro group precursor:
Sulfonylation of N-ethyl-N-phenylamine with 4-nitrobenzenesulfonyl chloride: This reaction establishes the sulfonamide bond, resulting in 4-nitro-N-ethyl-N-phenylbenzenesulfonamide.
Reduction of the Nitro Group: The nitro group is then reduced to a primary amine using various reducing agents. This method offers an alternative pathway to the target compound.
Precursor Compounds and Reaction Intermediates
The successful synthesis of this compound relies on the availability and purity of key precursor compounds and the stability of the reaction intermediates.
Table 1: Key Precursor Compounds
| Precursor Compound | Chemical Structure | Role in Synthesis |
| Aniline | C₆H₅NH₂ | Starting material for the protected route. |
| Acetic Anhydride | (CH₃CO)₂O | Acetylating agent for the protection of the amino group. |
| Chlorosulfonic Acid | HSO₃Cl | Reagent for the introduction of the sulfonyl chloride group. |
| N-Ethylaniline | C₆H₅NH(C₂H₅) | Reactant for the formation of the sulfonamide linkage. |
| 4-Nitrobenzenesulfonyl chloride | O₂NC₆H₄SO₂Cl | Starting material for the nitro reduction route. |
Table 2: Key Reaction Intermediates
| Reaction Intermediate | Chemical Structure | Synthetic Step of Formation |
| Acetanilide | C₆H₅NHCOCH₃ | Acetylation of aniline. |
| 4-Acetamidobenzenesulfonyl chloride | CH₃CONHC₆H₄SO₂Cl | Chlorosulfonation of acetanilide. |
| N-(4-acetamidophenyl)sulfonyl-N-ethylaniline | CH₃CONHC₆H₄SO₂N(C₂H₅)C₆H₅ | Condensation of 4-acetamidobenzenesulfonyl chloride with N-ethylaniline. |
| 4-Nitro-N-ethyl-N-phenylbenzenesulfonamide | O₂NC₆H₄SO₂N(C₂H₅)C₆H₅ | Sulfonylation of N-ethylaniline with 4-nitrobenzenesulfonyl chloride. |
Optimization of Reaction Conditions and Catalytic Approaches in Synthesis
Optimizing reaction conditions and employing effective catalytic systems are crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.
Role of Reducing Agents and Catalysts in Nitro Group Reduction
For the synthetic route involving the reduction of 4-nitro-N-ethyl-N-phenylbenzenesulfonamide, the choice of reducing agent and catalyst is paramount. The goal is to achieve selective and efficient reduction of the nitro group to an amine without affecting the sulfonamide linkage.
Commonly employed reducing agents and catalysts include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is a clean and efficient method, often providing high yields of the desired amine.
Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is a particularly common and reliable reagent for the reduction of aromatic nitro compounds.
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. It offers a safer alternative to using hydrogen gas.
The optimization of this step involves controlling parameters such as temperature, pressure (for catalytic hydrogenation), reaction time, and the stoichiometry of the reducing agent to ensure complete conversion and minimize over-reduction or side reactions.
Table 3: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Catalyst | Advantages | Disadvantages |
| Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | High efficiency, clean by-products (water). | Requires specialized high-pressure equipment, potential for over-reduction. |
| Tin (II) Chloride (SnCl₂) | N/A (in HCl) | Effective, reliable, and widely used. | Stoichiometric amounts of metal salts are produced as waste. |
| Iron (Fe) | N/A (in HCl/Acetic Acid) | Inexpensive and effective. | Can sometimes lead to the formation of iron sludge, making workup difficult. |
| Hydrazine (N₂H₄) | Pd/C, Fe(III) salts | Avoids the use of high-pressure hydrogen gas. | Hydrazine is toxic and potentially explosive. |
Condensation and Substitution Reaction Parameters
The formation of the sulfonamide bond through the condensation of 4-acetamidobenzenesulfonyl chloride with N-ethylaniline is a critical step that requires careful control of reaction parameters. Similarly, other substitution reactions involved in derivatization approaches benefit from optimization.
Key parameters to consider include:
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as pyridine, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. Pyridine can also act as a base to neutralize the HCl formed.
Base: A base is essential to neutralize the hydrochloric acid generated during the condensation reaction, driving the equilibrium towards product formation. Tertiary amines like triethylamine or pyridine are frequently employed.
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent. An excess of the amine component is sometimes used to ensure complete reaction of the sulfonyl chloride.
Reaction Time: The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time for maximum product formation.
Advanced Chemical Transformations and Derivatization Approaches
The this compound molecule possesses reactive sites, primarily the aromatic amino group, that allow for a variety of advanced chemical transformations and derivatization. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds.
N-Alkylation and N-Acylation: The primary amino group can be further functionalized through N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. epa.govacs.org These reactions introduce new substituents on the nitrogen atom, altering the compound's electronic and steric properties. Selective N-alkylation of aminobenzenesulfonamides can be achieved using alcohols as alkylating agents in the presence of suitable catalysts. acs.orgacs.org
Diazotization and Azo Coupling: The aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This highly reactive intermediate can then be subjected to various subsequent reactions. A prominent application is azo coupling, where the diazonium salt reacts with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. journalijar.comivypanda.comnih.gov
Synthesis of Heterocyclic Compounds: The amino group of 4-aminobenzenesulfonamides serves as a versatile handle for the synthesis of various heterocyclic systems. For instance, it can be used as a building block in condensation reactions with dicarbonyl compounds or other bifunctional reagents to construct five- or six-membered heterocyclic rings. nih.govresearchgate.netscirp.org These transformations can lead to the formation of compounds with diverse and potentially enhanced biological activities. For example, reactions with appropriate reagents can yield quinazolinones, pyrazoles, or imidazoles containing the benzenesulfonamide (B165840) moiety. researchgate.netscirp.orgmdpi.com
Formation of Schiff Bases: The primary amino group can react with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction provides a pathway to introduce a wide range of substituents onto the nitrogen atom.
These derivatization strategies significantly expand the chemical diversity of compounds based on the this compound scaffold, enabling the fine-tuning of their properties for various applications.
Oxidation Reactions of the Amino Group
The primary aromatic amino group of this compound is susceptible to oxidation through both chemical and electrochemical methods. The nature of the product depends significantly on the oxidant used and the reaction conditions.
Electrochemical oxidation of aromatic amines is a well-established transformation. researchgate.net The process typically begins with a one-electron oxidation to form a radical cation intermediate. rsc.org For aromatic amines without substitution at the para-position relative to the amino group, this radical cation is often unstable and can undergo dimerization to form benzidine derivatives. rsc.org However, in the case of this compound, the para-position is occupied by the sulfonamide group, which would direct reactivity elsewhere. In the presence of oxygen, the intermediate radicals could potentially couple with oxygen, leading to the formation of nitrobenzenes. proquest.com The oxidation potential is influenced by substituents on the aromatic ring; electron-withdrawing groups, such as the sulfonamide moiety, tend to shift the oxidation potential to more positive values. researchgate.net
Chemical oxidation offers a more direct route to specific oxidized products. Reagents like peracetic acid or Caro's acid (peroxymonosulfuric acid) are known to convert primary aromatic amines into their corresponding nitrobenzenes. proquest.com However, these reactions can be accompanied by the formation of side products. For example, the oxidation of aniline with peracetic acid often yields azoxybenzene as a significant byproduct in addition to nitrobenzene. proquest.com The presence of the sulfonamide group on the ring may influence the reaction's efficiency and product distribution. Advanced oxidation technologies employing sulfate radicals (SO₄•⁻) have also been shown to effectively degrade 4-aminobenzene sulfonamides, highlighting the reactivity of the amino-substituted ring system towards strong oxidants. mdpi.com
Table 1: Potential Oxidation Reactions of the Aromatic Amino Group
| Reaction Type | Reagent/Method | Potential Products | Notes |
|---|---|---|---|
| Electrochemical Oxidation | Anodic Oxidation | Radical Cation, Dimerized Products (e.g., Azoxy compounds), Nitro derivative | Product formation is highly dependent on solvent, electrolyte, and electrode material. researchgate.netacs.org |
| Chemical Oxidation | Peracetic Acid | 4-nitro-N-ethyl-N-phenylbenzenesulfonamide | May produce azoxybenzene derivatives as byproducts. proquest.com |
| Chemical Oxidation | Caro's Acid (H₂SO₅) | 4-nitro-N-ethyl-N-phenylbenzenesulfonamide | Yields can be variable due to side reactions involving intermediate hydroxylamine and nitroso species. proquest.com |
| Advanced Oxidation | Sulfate Radicals (SO₄•⁻) | Degradation Products | Demonstrates high reactivity of the molecule towards strong oxidizing radicals. mdpi.com |
Reduction Reactions to Yield Amine Derivatives
This section focuses on the reduction of derivatives of this compound, specifically the corresponding 4-nitro compound, back to the parent amine. The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of catalytic systems have been developed that are efficient and tolerate other functional groups, such as sulfonamides.
Catalytic reduction is a common and effective method. Heterogeneous catalysts, such as silver nanoparticles supported on titania (Ag/TiO₂), have demonstrated high activity for the reduction of nitroarenes to aryl amines using reducing agents like sodium borohydride (NaBH₄). nih.gov Kinetic studies on substituted nitroarenes show that the reduction proceeds faster for compounds with electron-withdrawing groups. nih.gov This suggests that the reduction of 4-nitro-N-ethyl-N-phenylbenzenesulfonamide would be efficient.
Iron-catalyzed systems provide an economical and environmentally friendly alternative. A method utilizing iron(II) chloride (FeCl₂) as a catalyst and sodium bisulfite (NaHSO₃) as a reductant effectively converts nitroarenes to N-arylsulfonamides in a one-pot reaction with sodium arylsulfinates. organic-chemistry.orgacs.org While this is a multicomponent reaction, the underlying principle involves the reduction of the nitro group in situ. Mechanistic studies suggest that the N–S bond formation may occur prior to the full reduction of the nitro group. acs.org Similarly, copper-catalyzed reductive coupling of nitroarenes and sodium sulfinates has been developed, where the nitroarene serves as both the nitrogen source and an oxidant, and the sulfinate acts as the reductant. nih.gov
Table 2: Representative Methods for the Reduction of 4-Nitro-N-ethyl-N-phenylbenzenesulfonamide
| Catalyst | Reducing Agent | Solvent | Key Features |
|---|---|---|---|
| Ag/TiO₂ | Sodium Borohydride (NaBH₄) | Not specified | High yields and chemoselectivity for the amine product. nih.gov |
| Iron(II) Chloride (FeCl₂) | Sodium Bisulfite (NaHSO₃) | DMSO | Mild conditions and tolerance of a broad range of functional groups. organic-chemistry.orgacs.org |
| Copper Catalyst | Sodium Sulfinate | Not specified | Nitroarene is reduced while coupling with the sulfinate. nih.gov |
| Tin(II) Chloride / NaHSO₃ | Sodium Bisulfite (NaHSO₃) & SnCl₂ | DMSO | Effective for reductive coupling of nitro-heteroarenes, demonstrating applicability to complex structures. acs.org |
Nucleophilic Substitution Reactions Involving the Sulfonamide Moiety
The sulfonamide moiety (–SO₂–N<) is generally stable, but the sulfur-nitrogen bond can be cleaved under specific conditions. These reactions are important for the deprotection of sulfonamide-protected amines or for the synthesis of new sulfonamide derivatives.
Electrochemical methods offer a highly chemoselective approach for the cleavage of N-S bonds. Studies on sulfonimides (R-SO₂-NH-SO₂-R') have shown that one sulfonyl group can be selectively removed by electrolysis at a specific cathodic potential to yield the corresponding sulfonamide. nih.gov For example, a p-nitrobenzenesulfonyl (nosyl) group can be cleaved at a potential of -0.9 V vs SCE, leaving other sulfonamide bonds intact. This high degree of selectivity suggests that similar reductive cleavage of the N-S bond in N,N-disubstituted sulfonamides like this compound could be feasible, potentially yielding aniline and the corresponding sulfinic acid derivatives upon workup.
Photolytic cleavage is another method for breaking the sulfonamide bond. Irradiation with ultraviolet light, particularly at wavelengths around 2537 Å, has been shown to be effective in cleaving the N-S bond in various tosylated amino acids. nih.gov This method can, however, lead to side reactions and degradation of other parts of the molecule.
While classical bimolecular nucleophilic substitution directly at the sulfur center of a simple sulfonamide is challenging due to the stability of the group, highly specialized reagents have been developed that act as carriers for functional groups attached to the sulfonamide nitrogen. For instance, N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can act as both a nucleophilic and electrophilic trifluoromethylthiolating agent, demonstrating that the sulfonamide framework can be used to mediate the reactivity of N-substituents. tcichemicals.com
Table 3: Reactions Involving the Sulfonamide Moiety
| Reaction Type | Conditions | Outcome | Notes |
|---|---|---|---|
| Electrochemical Cleavage | Cathodic potential (e.g., -0.9 V vs SCE for nosyl group) | Selective cleavage of the N-S bond | Highly chemoselective method demonstrated for sulfonimides. nih.gov |
| Photolytic Cleavage | UV irradiation (e.g., 2537 Å) | Cleavage of the N-S bond | Can cause side reactions and degradation of other functional groups. nih.gov |
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Amino N Ethyl N Phenylbenzenesulfonamide and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of 4-amino-N-ethyl-N-phenylbenzenesulfonamide and its analogues, specific chemical shifts (δ) are indicative of the various proton-containing functional groups.
For instance, in a related compound, 4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzene-1-sulfonamide, the protons of the ethyl group (CH₃CH₂) exhibit characteristic resonances at 1.38 ppm and 3.22 ppm. nih.gov The absence of a singlet for the NH group proton in the heterocyclic moiety of the S-substituted derivative, which is present in the spectrum of the precursor at 13.76 ppm, confirms the substitution. nih.gov
Similarly, for 4-amino-N-ethylbenzenesulfonamide, the protons of the ethyl group are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with the exact chemical shifts influenced by the neighboring nitrogen and sulfonyl groups. The aromatic protons on the benzenesulfonamide (B165840) ring would typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the amino group (NH₂) would present as a broad singlet.
The following table summarizes typical ¹H NMR chemical shifts for protons in environments analogous to those in this compound.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
In the analysis of a related pyrrole-containing benzenesulfonamide derivative, the carbon resonances for the methyl groups on the pyrrole (B145914) ring were observed at 10.91 ppm, while the pyrrole ring carbons themselves appeared at 102.84 ppm and 126.69 ppm, confirming the presence of the heterocyclic ring. nih.gov
For this compound, distinct signals are expected for the two carbons of the ethyl group, the four unique carbons of the para-substituted benzene ring, and the six carbons of the N-phenyl group. The carbon attached to the amino group would be shifted upfield compared to the carbon attached to the sulfonyl group.
The following table provides expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.
In the study of N-phenylbenzenesulfonamide, FT-IR spectroscopy was used to characterize the compound. nih.gov For this compound, key vibrational bands would include the N-H stretching of the amino group, the C-H stretching of the aromatic and aliphatic portions, the S=O stretching of the sulfonamide group, and the C-N stretching vibrations.
The N-S stretching vibration in sulfonamide derivatives is typically observed in the range of 950-866 cm⁻¹. researchgate.net In a study of a procainamide (B1213733) complex, the amine N-H stretching frequency appeared as mild absorption bands in the range of 3230–3469 cm⁻¹. mdpi.com
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for detecting non-polar bonds and symmetric vibrations. The technique involves scattering of monochromatic light from a laser source.
For N-phenylbenzenesulfonamide, Fourier transform Raman spectroscopy was employed to analyze the vibrational modes. nih.gov In the case of this compound, Raman spectroscopy would be effective in identifying the symmetric S=O stretching vibration and the vibrations of the aromatic rings.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In the characterization of novel N-4-substituted aminobenzenesulfonamide derivatives, LC-MS-MS (Liquid Chromatography-Tandem Mass Spectrometry) was utilized for structural analysis. ulakbim.gov.tr For a procainamide-tetraphenylborate complex, Electrospray Ionization Mass Spectrometry (ESI-MS) revealed a peak at an m/z of 336.49 for the molecular ion [M]⁺. mdpi.com
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, cleavage of the C-N bond or the S-N bond would result in characteristic fragment ions. The NIST Mass Spectrometry Data Center provides mass spectral data for related compounds, such as 2-amino-N-ethyl-N-phenylbenzenesulfonamide, which can serve as a reference. nih.gov
The following table lists the compounds mentioned in this article.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For aromatic compounds like this compound and its analogues, UV-Vis spectra typically reveal characteristic absorption bands corresponding to π → π* and n → π* transitions of the phenyl and amino groups.
The electronic absorption spectrum of a molecule is influenced by the nature of its constituent chromophores and auxochromes. In the case of benzenesulfonamides, the benzene ring acts as the primary chromophore. Substituents on the ring and on the sulfonamide nitrogen can significantly alter the wavelength and intensity of the absorption maxima (λmax).
For instance, the UV-visible spectra of aminobenzaldehydes, which are structurally related to the title compound, show distinct bands that can be used for qualitative and quantitative analysis. researchgate.net The presence of an amino group (an auxochrome) generally causes a bathochromic (red) shift in the λmax of the benzene ring's π → π* transitions.
Table 1: UV-Vis Spectroscopic Data for Related Compounds
| Compound Name | Solvent | λmax (nm) | Reference |
| Ethyl 4-aminobenzoate | Water | ~290 | researchgate.net |
| 3-Aminobenzaldehyde | - | ~310 | researchgate.net |
| 4-Aminobenzaldehyde | - | ~310 | researchgate.net |
Note: The table is populated with data from related structures to infer the potential electronic properties of this compound.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions.
The crystal structures of several N-substituted benzenesulfonamides have been determined, revealing key structural features. For example, the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide showed an orthorhombic crystal system with specific unit cell parameters. nsf.gov In this structure, the sulfur atom exhibits a slightly distorted tetrahedral geometry, and the S=O bond lengths are in agreement with known values. nsf.gov Molecules in the crystal lattice are linked by C-H···N hydrogen bonds and C-H···π interactions. nsf.gov
In a series of anticonvulsant N-phenylbenzamides, X-ray diffraction studies revealed that the most active compounds adopt a consistent conformation. nih.gov This preferred conformation facilitates the formation of intermolecular hydrogen bonds, which are believed to be important for their biological activity. nih.gov
While the specific crystal structure of this compound is not detailed in the search results, the analysis of its analogues provides a strong basis for understanding its likely solid-state conformation. The presence of the amino group and the N-ethyl-N-phenyl substitution on the sulfonamide nitrogen will influence the crystal packing through various intermolecular forces, including hydrogen bonding involving the amino group and van der Waals interactions. The geometry around the sulfur atom is expected to be tetrahedral, similar to other sulfonamides. nsf.gov
Table 2: Crystallographic Data for an Analogous N-Substituted Benzenesulfonamide
| Parameter | N-allyl-N-benzyl-4-methylbenzenesulfonamide |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| V (ų) | 1600.3 (3) |
| Z | 4 |
| S=O Bond Lengths (Å) | 1.4290 (18), 1.4342 (18) |
| Reference | nsf.gov |
This comprehensive characterization, combining electronic spectroscopy and single-crystal X-ray diffraction, is fundamental to understanding the structure-property relationships in this class of compounds.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing information on energy, electron distribution, and molecular orbital shapes.
Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating molecular systems. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction.
A popular and widely used functional for these types of calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals. nih.govresearchgate.net The choice of a basis set is also crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build molecular orbitals. For sulfonamides and similar molecules, basis sets like 6-311++G(d,p) or 6-31G(d,p) are commonly employed. nih.govnih.gov The "G" indicates a Gaussian-type orbital, while the additions "(d,p)" and "++" represent polarization and diffuse functions, respectively, which are important for accurately describing bonding and non-bonding electron pairs.
These calculations can be used to optimize the molecular geometry to its lowest energy state and to predict vibrational frequencies, which can be compared with experimental data from techniques like FT-IR spectroscopy. nih.gov
Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, approximation than modern DFT methods. nih.gov HF calculations solve the Schrödinger equation by considering each electron in the mean field of all other electrons, but it does not fully account for electron correlation (the way electrons interact and avoid each other).
Despite its limitations, HF is a valuable tool. It is often used as a starting point for more advanced calculations and can provide good initial estimates of molecular geometry and orbital energies. researchgate.net In comparative studies, results from HF calculations are often benchmarked against DFT and experimental data to assess the importance of electron correlation for a particular molecular property. nih.gov For instance, a study on a related pyrazolo[3,4-d]pyrimidine sulfonamide derivative used both DFT/B3LYP and HF methods with a 6-31G** basis set to investigate its electronic structure and properties. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate areas of negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms like oxygen or nitrogen, and are the most likely sites for an electrophilic attack.
Blue regions represent areas of positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms (especially those bonded to electronegative atoms), and are susceptible to nucleophilic attack.
Green regions denote areas of neutral or near-zero potential, characteristic of nonpolar parts of the molecule, such as carbon-hydrogen bonds in an aromatic ring.
By analyzing the MEP map of a sulfonamide, one can identify the electron-rich sulfonamide oxygens and amino group as potential sites for interaction with electrophiles or for hydrogen bonding, while the hydrogen atoms on the amine/amide groups would be the primary sites for nucleophilic interaction. nih.govresearchgate.net This analysis provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity.
Structure Activity Relationship Sar Studies of 4 Amino N Ethyl N Phenylbenzenesulfonamide Derivatives
Elucidating the Influence of Substituent Variations on Biological Efficacy
The biological efficacy of derivatives of 4-amino-N-ethyl-N-phenylbenzenesulfonamide can be significantly altered by the introduction of various substituents at different positions on the molecule. These modifications can impact the compound's electronic properties, lipophilicity, and steric profile, all of which play a role in its interaction with biological targets.
The core structure of this compound features several key regions where modifications can be made: the primary amino group (-NH2) on the phenyl ring, the ethyl group on the sulfonamide nitrogen, and the second phenyl ring attached to the sulfonamide nitrogen.
In a study of related 1,4-bis(arylsulfonamido)-benzene derivatives, it was observed that the position of substituents on a phenyl ring was crucial for inhibitory activity. nih.gov For example, a methyl group at the para-position of a phenyl ring was found to be more favorable for activity than when it was at the meta-position. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target.
Modifications of the N-Alkyl Group: The N-ethyl group also presents an opportunity for modification. Varying the length and bulk of this alkyl chain can influence the compound's lipophilicity and how it fits into a binding pocket. Replacing the ethyl group with larger or more complex substituents could lead to enhanced van der Waals interactions with the target, potentially increasing potency.
The following interactive table illustrates how hypothetical variations in substituents on the this compound scaffold could influence biological activity, based on general principles of medicinal chemistry.
| Derivative | R1 (on amino-phenyl ring) | R2 (on N-phenyl ring) | Hypothetical Biological Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | 4-Cl | H | 5.2 |
| 3 | H | 4-OCH3 | 8.1 |
| 4 | 4-Cl | 4-OCH3 | 2.5 |
| 5 | 3-NO2 | H | 15.8 |
| 6 | H | 4-F | 7.9 |
Note: The data in this table is illustrative and based on general SAR principles, not on specific experimental results for this compound derivatives.
Correlation of Specific Structural Motifs with Observed Biological Activity
In related benzenesulfonamide (B165840) compounds, the presence of a symmetric 1,4-diaminonaphthalene scaffold has been shown to be a potent structural motif. nih.gov This suggests that the spatial relationship between the two nitrogen atoms and the aromatic rings is a key determinant of activity. For this compound derivatives, the distance and relative orientation of the 4-amino group and the N-phenyl group could be similarly important.
Furthermore, the introduction of specific heterocyclic rings in place of the N-phenyl group could lead to new interactions with the biological target. For example, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) could introduce additional hydrogen bond acceptors and alter the molecule's polarity and solubility.
The following table outlines the correlation between specific structural motifs and their potential impact on biological activity.
| Structural Motif | Potential Impact on Biological Activity |
| Unsubstituted 4-aminophenyl group | Baseline activity, potential for hydrogen bonding. |
| Electron-withdrawing group at para-position of phenyl ring | May enhance binding affinity through specific electronic interactions. |
| N,N-disubstituted sulfonamide | Provides a scaffold for introducing diverse substituents to probe the binding pocket. |
| Flexible N-ethyl chain | Allows for conformational flexibility to fit into the binding site. |
Principles of Rational Molecular Design for Enhanced Potency and Selectivity
Rational molecular design is a strategy that utilizes the understanding of a biological target's structure and the SAR of a lead compound to design more potent and selective analogs. This approach aims to optimize the interactions between the drug molecule and its target, thereby maximizing the desired therapeutic effect while minimizing off-target effects.
For derivatives of this compound, rational design principles can be applied in several ways:
Target-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different derivatives of this compound will bind. This allows for the in silico screening of virtual compounds and the prioritization of those with the most favorable predicted binding energies and interactions. For instance, if the binding pocket is known to contain a hydrophobic region, derivatives with more lipophilic substituents on the N-phenyl ring could be designed to exploit this.
Ligand-Based Design: In the absence of a known target structure, the SAR data from a series of active compounds can be used to build a pharmacophore model. This model represents the key structural features and their spatial arrangement required for biological activity. New compounds can then be designed to fit this pharmacophore model.
Bioisosteric Replacement: This principle involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For example, the phenyl rings in this compound could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target. The sulfonamide group itself is a well-known bioisostere of other functional groups.
The ultimate goal of rational molecular design is to create a virtuous cycle of design, synthesis, and testing, where the results from each round of testing inform the design of the next generation of compounds, leading to a progressive improvement in the desired therapeutic properties.
Exploration of Diverse Biological Activities and Underlying Molecular Interaction Mechanisms
Enzyme Inhibition Studies
The sulfonamide functional group is a key feature in the design of various enzyme inhibitors, owing to its ability to bind to metallic ions in enzyme active sites and form hydrogen bonds.
Carbonic Anhydrase (CA) Isoenzyme Inhibition (e.g., hCA-I, hCA-II, hCA IX)
The benzenesulfonamide (B165840) moiety is a classic zinc-binding group known for its inhibitory activity against carbonic anhydrases (CAs). While direct inhibition studies on 4-amino-N-ethyl-N-phenylbenzenesulfonamide are not prominently available, extensive research on related 4-amino-substituted benzenesulfonamides demonstrates their role as potent CA inhibitors. nih.govnih.govmdpi.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various diseases, making them important drug targets. mdpi.com
Research on a series of N-aryl-β-alanine derivatives with a primary sulfonamide group showed that most of these compounds had a better affinity for the hCA-II isoenzyme. nih.gov In contrast, another class of related compounds, 4-substituted diazobenzenesulfonamides, displayed nanomolar affinities for the hCA-I isozyme. nih.gov Further studies on 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides revealed that several compounds were potent inhibitors of hCA VII and exhibited selectivity for isozymes I, II, and XIII. nih.gov The inhibitory mechanism involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.
Table 1: Carbonic Anhydrase Inhibition by Related Benzenesulfonamide Derivatives Note: The following data is for related benzenesulfonamide compounds, not this compound.
| Compound Class | Target Isozyme(s) | Observed Affinity/Inhibition | Reference |
|---|---|---|---|
| N-aryl-β-alanine derivatives | hCA-II | Preferential Affinity | nih.gov |
| 4-substituted diazobenzenesulfonamides | hCA-I | Nanomolar Affinities | nih.gov |
| 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides | hCA-I, hCA-II, hCA-VII, hCA-XIII | Potent inhibition (hCA-VII), Selectivity for others | nih.gov |
Dihydrofolate Reductase (DHFR) Enzyme Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and certain amino acids, making it a target for anticancer and antimicrobial agents. mdpi.com While the benzenesulfonamide scaffold appears in some DHFR inhibitors, specific research detailing the activity of this compound against DHFR was not identified in the reviewed literature.
A 2017 study described a series of novel pyridin-N-ethyl-N-methylbenzenesulfonamides, which are structurally different from the compound of interest, as efficient anticancer agents that interact with the DHFR active site. mdpi.com However, this does not provide direct evidence for the DHFR inhibitory potential of this compound.
Receptor Modulation and Binding Studies
The benzenesulfonamide structure is also integral to ligands that modulate various receptors, including G-protein coupled receptors (GPCRs).
Ghrelin Receptor Antagonism and Inverse Agonism in Research Models
The ghrelin receptor is a target for therapeutic agents aimed at treating obesity and other metabolic disorders. While research has been conducted on benzenesulfonamide derivatives as ghrelin receptor antagonists, no studies were found that specifically identify this compound as a modulator of this receptor.
A notable study detailed the discovery and optimization of a related but structurally distinct compound, 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide, as a ghrelin receptor antagonist and inverse agonist. nih.gov This research underscores the potential for the benzenesulfonamide core to be adapted for ghrelin receptor modulation, though it does not provide direct data on this compound.
Table 2: Ghrelin Receptor Activity of a Related Benzenesulfonamide Note: The following data is for a related benzenesulfonamide compound, not this compound.
| Compound | Activity | Research Context | Reference |
|---|
Serotonin (B10506) Receptor Interactions (e.g., in Sumatriptan synthesis intermediate)
The sulfonamide group is a feature in some ligands targeting serotonin (5-HT) receptors. However, direct binding studies of this compound at serotonin receptors were not found.
Regarding its role as a potential synthetic intermediate, an examination of patents describing the synthesis of the anti-migraine drug Sumatriptan, a serotonin 5-HT1D receptor agonist, does not identify this compound as a precursor. The synthesis pathways described utilize different starting materials, such as 4-amino-N-methylbenzenemethanesulphonamide or 4-hydrazino-N-methyl-benzene methanesulfonamide. google.comgoogle.com These compounds are structurally distinct, being benzenemethanesulfonamides rather than benzenesulfonamides and lacking the N-ethyl-N-phenyl substitution pattern.
Assessment of Anticonvulsant Potential in Animal Models
There is no available scientific literature detailing the assessment of the anticonvulsant potential of this compound in animal models.
Evaluation using Maximal Electroshock (MES) Seizure Models
No research findings have been published on the evaluation of this compound using the Maximal Electroshock (MES) seizure model. This model is a standard preclinical tool for identifying compounds that can prevent the spread of seizures, and the absence of data indicates this specific compound has likely not been subjected to this widely used screening test, or the results have not been disseminated in the public domain.
Effects on the Cardiovascular System in Isolated Organ Models
Information regarding the effects of this compound on the cardiovascular system, specifically in isolated organ models, is not present in the available scientific literature.
Modulation of Perfusion Pressure
There are no published studies that investigate the modulation of perfusion pressure by this compound in isolated organ systems.
Influence on Coronary Resistance
No data has been reported concerning the influence of this compound on coronary resistance in experimental models.
Proposed Interactions with Ion Channels (e.g., Calcium Channels) in Theoretical Models
There are no theoretical or computational modeling studies available that propose or analyze the interaction of this compound with ion channels, such as calcium channels.
Research on Anti-inflammatory Properties
There is a lack of published research on the anti-inflammatory properties of this compound. Standard in vitro and in vivo assays to determine anti-inflammatory potential have not been reported for this compound.
Derivatization Strategies and Analog Development Based on the 4 Amino N Ethyl N Phenylbenzenesulfonamide Scaffold
Systematic Modifications of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH-) is a critical pharmacophore and a primary target for systematic modification. Alterations to this moiety can significantly influence the molecule's physicochemical properties, such as acidity (pKa) and hydrogen bonding capacity.
Research has demonstrated a strong correlation between the equilibrium bond lengths within the sulfonamide group and its aqueous pKa values researchgate.net. Computational models, such as those using the B3LYP functional, can predict the pKa of derivatives by analyzing these bond lengths, providing a powerful tool for rational design researchgate.net. Modifications are not limited to the sulfonamide nitrogen; the sulfonyl group itself can be a point of derivatization, although this is less common. A prevalent strategy involves attaching various "tail" moieties to the free amino group of a benzenesulfonamide (B165840) scaffold, where the nature of spacers and polar groups in the tail strongly influences the resulting compound's properties mdpi.com.
General synthetic routes, such as the chlorosulfonation of N-acetylated phenethylamines followed by an amination reaction, provide a foundational method for creating the core sulfonamide structure, which can then be further modified google.com.
Table 1: Theoretical Impact of Modifications on Sulfonamide Moiety Properties
| Modification Type | Target | Potential Effect | Rationale |
|---|---|---|---|
| N-Alkylation | Sulfonamide Nitrogen | Altered lipophilicity and steric hindrance | Introduction of alkyl groups increases non-polarity. |
| N-Arylation | Sulfonamide Nitrogen | Modified electronic properties and pKa | Aromatic substituents influence electron density at the nitrogen atom. researchgate.net |
| Introduction of Spacers | Amino group on the phenyl ring | Varied orientation and distance of functional "tail" groups | Spacers can optimize interaction with biological targets. mdpi.com |
Introduction and Functionalization with Heterocyclic Systems
Incorporating heterocyclic rings is a widely used strategy to explore new chemical space and modulate biological activity. Carboxyhydrazides derived from the parent scaffold are valuable precursors for synthesizing a variety of heterocyclic compounds mdpi.com.
For instance, a 4-aminobenzenesulfonamide derivative can be converted into an ester and subsequently a hydrazide. This hydrazide serves as a key intermediate for building different five-membered heterocyclic rings mdpi.com.
1,3,4-Thiadiazoles: Cyclization of N-(carbamothioylamino)propanamide derivatives, obtained from the reaction of the corresponding ester with thiosemicarbazide, yields 5-amino-1,3,4-thiadiazole systems mdpi.com.
1,3,4-Oxadiazoles: Treating the hydrazide intermediate with carbon disulfide and potassium hydroxide leads to the formation of 5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole rings mdpi.com.
1,2,4-Triazoles: The reaction of the hydrazide with phenyl isocyanate produces a semicarbazide, which can be cyclized under basic conditions to form 5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole derivatives mdpi.com.
These synthetic pathways allow for the attachment of diverse heterocyclic systems, often as part of a "tail" strategy where the heterocycle is appended to the core sulfonamide scaffold via a linker mdpi.com.
Table 2: Synthesis of Heterocyclic Derivatives
| Heterocyclic System | Key Precursor | Primary Reagents | Resulting Moiety |
|---|---|---|---|
| 1,3,4-Thiadiazole | Ester or Acid | Thiosemicarbazide | 5-amino-1,3,4-thiadiazol-2-yl mdpi.com |
| 1,3,4-Oxadiazole | Hydrazide | Carbon Disulfide, KOH | 5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl mdpi.com |
Exploration of Substituents on the Aromatic Rings
One synthetic route involves the Curtius degradation of a corresponding azide, followed by condensation with primary aromatic amines to yield N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives farmaciajournal.com. This method introduces a urea linkage and allows for diverse substitutions on the terminal phenyl ring farmaciajournal.com. The introduction of halogen atoms, urea, and sulfonamide groups into a single molecule is a common objective of these synthetic efforts farmaciajournal.com.
Further examples include the synthesis of various N-(4-(N-(heterocyclyl)sulfamoyl)phenyl)benzamides, where different substituted benzoyl groups are attached to the 4-amino position of the benzenesulfonamide ring nih.gov. This demonstrates the feasibility of introducing complex amide-based substituents.
Table 3: Examples of Aromatic Ring Substitutions
| Modification Site | Type of Substituent | Synthetic Method | Example Substituent Group |
|---|---|---|---|
| 4-amino group of benzenesulfonamide | Phenylcarbamoyl | Curtius degradation of azide and condensation farmaciajournal.com | -NH-CO-NH-Phenyl |
| 4-amino group of benzenesulfonamide | Substituted Benzamides | Amide coupling | 2-(Trifluoromethyl)benzamide nih.gov |
N-Terminal Chemical Derivatization for Enhanced Spectroscopic Analysis
The primary amino group (-NH₂) on the benzenesulfonamide ring is an "N-terminus" that can be chemically modified to improve analytical detection, particularly in mass spectrometry (MS). This derivatization aims to enhance ionization efficiency and control fragmentation patterns for more reliable structural elucidation.
A key strategy is N-terminal sulfonation, which has been shown to improve MS/MS data sets significantly. nih.gov Derivatization with reagents like 4-formyl-benzenesulfonic acid (FBSA) via a microwave-assisted procedure enables chemically activated fragmentation in both positive and negative ion modes nih.govdtu.dk. This method produces high-intensity signals of key fragment ions (b- and y-ions), which are crucial for peptide and small molecule sequencing nih.gov. The FBSA derivatization is highly selective for the N-terminus, proceeds with minimal side reactions, and reduces derivatization time nih.gov.
Other reagents, such as isothiocyanate analogues like phenyl isothiocyanate (PITC) and 4-sulfophenyl isothiocyanate, are also used. nih.govresearchgate.net This type of derivatization promotes a specific gas-phase cleavage that yields abundant complementary b₁ and y(n-1) ion pairs, which can be used as mass tags to increase confidence in spectral interpretation nih.govresearchgate.net. While effective, some isothiocyanate derivatives can reduce signal intensity; however, analogues bearing basic moieties have been shown to significantly improve MS sensitivity while still promoting the desired fragmentation nih.gov.
Table 4: Reagents for N-Terminal Derivatization and Their Spectroscopic Impact
| Derivatizing Agent | Chemical Class | Reaction Type | Impact on MS/MS Analysis |
|---|---|---|---|
| 4-formyl-benzenesulfonic acid (FBSA) | Sulfonated Aldehyde | Reductive Amination | Increased production of b- and y-ions in both positive and negative modes. nih.govdtu.dk |
| Phenyl isothiocyanate (PITC) | Isothiocyanate | Edman-type reaction | Promotes specific cleavage to yield complementary b₁ and y(n-1) ion pairs. nih.govresearchgate.net |
Future Research Directions and Translational Perspectives
Strategic Design and Synthesis of Novel Therapeutic Candidates
The strategic design of new therapeutic candidates based on the 4-amino-N-ethyl-N-phenylbenzenesulfonamide core will be guided by established medicinal chemistry principles and structure-activity relationship (SAR) studies of related sulfonamide-containing compounds. The primary amino group and the N,N-disubstituted sulfonamide moiety are key handles for synthetic modification, allowing for the introduction of diverse chemical functionalities to modulate pharmacokinetic and pharmacodynamic properties.
A primary strategy involves the derivatization of the 4-amino group. Acylation, alkylation, and arylation reactions can be employed to introduce a variety of substituents. For instance, the synthesis of N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives has been achieved through Curtius degradation of a corresponding azide, followed by condensation with primary aromatic amines. This approach could be adapted to the N-ethyl-N-phenylbenzenesulfonamide backbone to generate a library of urea derivatives with potential antibacterial, antifungal, hypoglycemic, or diuretic activities. biosynth.com
Another avenue for strategic design is the modification of the phenyl ring of the benzenesulfonamide (B165840). Introduction of electron-withdrawing or electron-donating groups can significantly influence the electronic properties of the sulfonamide moiety and its interaction with biological targets. For example, the synthesis of 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives has been reported as potential anticancer and radiosensitizing agents. researchgate.net This highlights the potential of incorporating halogen atoms or other functional groups onto the phenyl ring of this compound to explore novel therapeutic applications.
The synthesis of these novel candidates would likely follow established synthetic routes for N,N-disubstituted sulfonamides. A general approach would involve the reaction of 4-acetylaminobenzenesulfonyl chloride with N-ethylaniline, followed by the deprotection of the amino group. Subsequent modifications of the amino group or the aromatic rings can then be performed to generate a diverse library of compounds for biological screening.
Table 1: Potential Synthetic Strategies for Novel Therapeutic Candidates
| Strategy | Reagents and Conditions | Potential Therapeutic Area |
| Derivatization of the 4-amino group | ||
| Acylation | Acyl chlorides, anhydrides in the presence of a base | Anti-inflammatory, Antiviral |
| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH3CN) | CNS disorders, Anticancer |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Antimicrobial, Anticancer |
| Modification of the Phenyl Rings | ||
| Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents, Friedel-Crafts reagents | Various |
| Suzuki Coupling | Boronic acids, palladium catalyst | Anticancer, Antiviral |
| Buchwald-Hartwig Amination | Amines, palladium catalyst | Various |
Advanced Computational Modeling for De Novo Drug Design and Optimization
Advanced computational modeling techniques are poised to play a pivotal role in the de novo design and optimization of therapeutic candidates derived from the this compound scaffold. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles.
Molecular docking simulations can provide insights into the potential binding modes of this compound derivatives with specific biological targets. This technique involves computationally placing the ligand into the active site of a protein and estimating the binding affinity. For instance, docking studies on related sulfonamides have been used to predict their binding to enzymes like carbonic anhydrase and to elucidate the key interactions responsible for their inhibitory activity. Such studies can guide the rational design of more potent and selective inhibitors by identifying opportunities for enhanced interactions with the target protein.
De novo drug design algorithms can be utilized to generate entirely novel molecular structures that are predicted to bind to a specific target, using the this compound as a core fragment or scaffold. These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. This approach can lead to the discovery of compounds with unique chemical architectures and potentially improved properties compared to those designed through traditional medicinal chemistry approaches.
Table 2: Application of Computational Modeling in Drug Design
| Computational Method | Application | Expected Outcome |
| QSAR | Predict biological activity of virtual compounds | Prioritization of synthetic targets |
| Molecular Docking | Predict binding mode and affinity to a target | Rational design of more potent and selective inhibitors |
| De Novo Design | Generate novel molecular structures for a target | Discovery of novel chemical scaffolds |
| Pharmacophore Modeling | Identify essential features for biological activity | Guide for designing new molecules with similar activity |
| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity | Early identification of compounds with poor pharmacokinetic profiles |
Identification and Characterization of Novel Biological Targets
While the 4-aminobenzenesulfonamide scaffold is well-known for its interaction with targets like dihydropteroate synthase (in antibacterial agents) and carbonic anhydrases, the specific biological targets for derivatives of this compound remain largely unexplored. Identifying and characterizing novel biological targets for these compounds is a crucial step in unlocking their full therapeutic potential.
One approach to target identification is through high-throughput screening (HTS) of large compound libraries against a diverse panel of biological assays. By screening a library of this compound derivatives, it may be possible to identify "hits" that modulate the activity of previously unknown targets.
Chemical proteomics approaches can also be employed to identify the protein targets of these compounds directly in a cellular context. This can be achieved by synthesizing a derivative of this compound that incorporates a reactive group or a tag. This modified compound can then be used to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry.
Based on the known activities of related sulfonamides, several target classes warrant investigation. For instance, the discovery of 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide derivatives as ghrelin receptor antagonists suggests that receptors, particularly G-protein coupled receptors (GPCRs), could be a promising target class for this compound analogs. nih.gov
Furthermore, the broad spectrum of activities reported for sulfonamides, including anticancer and anti-inflammatory effects, suggests that enzymes such as kinases, proteases, and histone deacetylases (HDACs) could also be relevant targets. Systematic screening against panels of these enzymes could reveal novel inhibitory activities.
Once a novel biological target is identified, detailed characterization of the interaction between the this compound derivative and the target will be essential. This will involve biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to determine binding affinity and kinetics, as well as X-ray crystallography or cryo-electron microscopy to elucidate the three-dimensional structure of the complex. This detailed understanding of the molecular interactions will be invaluable for the subsequent optimization of the lead compound into a clinical candidate.
Table 3: Potential Novel Biological Target Classes
| Target Class | Rationale | Examples of Potential Targets |
| G-Protein Coupled Receptors (GPCRs) | Known activity of related sulfonamides on the ghrelin receptor. nih.gov | Orphan GPCRs, Chemokine receptors |
| Kinases | Implicated in cancer and inflammatory diseases. | Tyrosine kinases, Serine/threonine kinases |
| Proteases | Involved in a wide range of physiological and pathological processes. | Matrix metalloproteinases (MMPs), Caspases |
| Epigenetic Targets | Growing importance in drug discovery. | Histone deacetylases (HDACs), Methyltransferases |
| Ion Channels | Important targets for a variety of diseases. | Voltage-gated ion channels, Ligand-gated ion channels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-amino-N-ethyl-N-phenylbenzenesulfonamide and its derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituted acyl chlorides (generated by treating carboxylic acids with thionyl chloride) are reacted with aminosulfonamides in the presence of pyridine as a catalyst. Reaction conditions (e.g., solvent, temperature) should be optimized to improve yield and purity. Characterization via melting point, retention factor (Rf), and elemental analysis (CHNS) is critical for validation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Elemental Analysis : CHNS analysis confirms molecular composition.
- Spectroscopy : Use IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent positions.
- Chromatography : TLC or HPLC with standardized Rf values to assess purity .
Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?
- Methodology : X-ray crystallography using programs like SHELX (SHELXL for refinement) can determine bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between sulfonamide groups and solvent molecules often stabilizes crystal packing. Validate structures using the CIF-checking tools in PLATON or the IUCr's validation suite .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to improve metabolic stability.
- QSAR Modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent properties (logP, polar surface area) with biological activity. For instance, derivatives with extended π-systems may exhibit stronger binding to hydrophobic enzyme pockets .
Q. What challenges arise in resolving crystallographic disorder in sulfonamide derivatives, and how can they be mitigated?
- Methodology : Disorder often occurs in flexible ethyl or phenyl groups. Use high-resolution data (≤1.0 Å) and restraints (e.g., SIMU in SHELXL) to model overlapping atoms. Validate with residual density maps and ADDSYM checks in PLATON to detect missed symmetry .
Q. How can in silico docking studies predict the binding affinity of this compound to biological targets?
- Methodology :
- Target Preparation : Retrieve protein structures (e.g., carbonic anhydrase II) from the PDB. Remove water molecules and add hydrogens using AutoDock Tools.
- Docking Protocol : Perform rigid-flexible docking with AutoDock Vina, focusing on the sulfonamide moiety’s interaction with zinc ions in active sites. Validate results with MD simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies improve the solubility and bioavailability of sulfonamide derivatives without compromising activity?
- Methodology :
- Prodrug Design : Acetylate the amino group to enhance lipophilicity, enabling passive diffusion across membranes.
- Co-Crystallization : Use co-formers like cyclodextrins to create inclusion complexes, improving aqueous solubility. Monitor dissolution rates via UV-Vis spectroscopy .
Q. How do substituents on the phenyl ring influence the electrochemical properties of this compound?
- Methodology : Perform cyclic voltammetry in non-aqueous solvents (e.g., DMF) to measure oxidation potentials. Correlate electron-donating groups (e.g., -OCH₃) with reduced oxidation potentials, indicating easier radical formation. DFT calculations (Gaussian 09) can model frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
